O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate

Orthogonal Protection Regioselective Synthesis PROTAC Linker Design

O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate (CAS 2383385-45-1, MF C12H21NO5, MW 259.3) is a regiospecifically protected 1,4-oxazepane derivative. This heterocyclic building block features a seven-membered 1,4-oxazepane ring with two orthogonally protected carboxylic acid handles: an acid-labile tert-butyl carbamate (Boc) protecting the N4 position and a base-labile methyl ester at the C5 position.

Molecular Formula C12H21NO5
Molecular Weight 259.30 g/mol
Cat. No. B13912536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate
Molecular FormulaC12H21NO5
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOCCC1C(=O)OC
InChIInChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-6-8-17-7-5-9(13)10(14)16-4/h9H,5-8H2,1-4H3
InChIKeyLKPQVLNSSBFIDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate: A Regiospecifically Protected 1,4-Oxazepane Scaffold for Precise Heterobifunctional Linker Assembly


O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate (CAS 2383385-45-1, MF C12H21NO5, MW 259.3) is a regiospecifically protected 1,4-oxazepane derivative . This heterocyclic building block features a seven-membered 1,4-oxazepane ring with two orthogonally protected carboxylic acid handles: an acid-labile tert-butyl carbamate (Boc) protecting the N4 position and a base-labile methyl ester at the C5 position. The 1,4-oxazepane scaffold is increasingly recognized as a privileged structure in medicinal chemistry, bridging the structural space between morpholines (six-membered) and azepanes (seven-membered) while introducing an oxygen atom that modulates physicochemical properties [1]. Recent applications in clinical-stage DPP1 inhibitors (e.g., AZD7986) and EP300/CBP HAT inhibitors (e.g., DS-9300) demonstrate the translational relevance of the 1,4-oxazepane core [2][3].

Orthogonal protection Boc (acid-labile) and methyl ester (base-labile) enable sequential chemoselective deprotection
Regiospecific handle C5 carboxylate provides a distinct linker attachment vector compared to C3 regioisomers
Scaffold flexibility 1,4-Oxazepane ring conformational sampling may support PROTAC ternary complex studies

Why O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate Cannot Be Replaced by Regioisomeric or Simple 1,4-Oxazepane Analogs


Generic substitution with unsubstituted 1,4-oxazepane, simple Boc-protected oxazepane, or regioisomeric 3,4-dicarboxylate analogs fails due to the precise spatial and electronic requirements of orthogonal protecting group chemistry. The O4-tert-butyl (Boc) and O5-methyl ester combination enables sequential, chemoselective deprotection orthogonal to the oxazepane ring nitrogen, a synthetic capability absent in analogs lacking the C5 carboxylate or bearing the ester at the C3 position . The 5-carboxylate regioisomer (present in this compound) places the functional handle at the ring carbon adjacent to oxygen, creating a unique vector for linker attachment that differs fundamentally from the 3-carboxylate regioisomer (CAS 1374652-85-3) in both steric environment and downstream coupling efficiency . Furthermore, simple 1,4-oxazepane (CAS 5638-60-8) lacks orthogonal protecting groups entirely, rendering it incompatible with multi-step synthetic sequences requiring differential deprotection. The presence of both acid-labile (Boc) and base-labile (methyl ester) protecting groups on the same seven-membered heterocyclic core confers synthetic versatility that generic in-class compounds cannot replicate.

Regioisomer mismatch C3-carboxylate analogs differ in steric environment and coupling vector, potentially altering bifunctional molecule geometry
Missing orthogonal handles Unprotected 1,4-oxazepane lacks acid/base-labile groups, preventing sequential deprotection and multi-step conjugation
Ring size constraint Six-membered morpholine/piperazine scaffolds offer reduced conformational flexibility, which may limit PROTAC linker performance

Quantitative Differentiation Evidence: O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate vs. Closest Structural Analogs


Regiospecific Orthogonal Protection: 5-Methyl Ester vs. 3-Methyl Ester Regioisomer Differentiation

O4-tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate (target) places the methyl ester at the C5 position adjacent to the ring oxygen, whereas the regioisomer O4-tert-butyl O3-methyl 1,4-oxazepane-3,4-dicarboxylate (CAS 1374652-85-3) places the ester at C3 . This positional difference results in distinct coupling vectors and steric environments for downstream conjugation. Both compounds share identical molecular formula (C12H21NO5) and molecular weight (259.30 g/mol) , underscoring that the differentiation is purely regiochemical.

Regiochemistry
Head-to-head
C5 (target) vs. C3 (regioisomer)
Attachment vector influences ternary complex geometry
Identical MW and formula; regioisomeric difference only
Orthogonal Protection Regioselective Synthesis PROTAC Linker Design

Purity Specification: 97% Assay Enables Reproducible Heterobifunctional Conjugation

The target compound is supplied with a minimum purity specification of 97% as verified by commercial vendors including Sigma-Aldrich (Synthonix Corporation) and Aladdin Scientific . This purity level ensures that the orthogonally protected 1,4-oxazepane building block can be directly employed in multi-step synthetic sequences without additional purification.

Purity
Reported
≥97%
Supports multi-step synthesis reproducibility
Compared to typical 90–95% custom-synthesized derivatives
Building Block Purity PROTAC Synthesis Quality Control

Scalable Synthetic Accessibility: 95% Yield in Optimized Oxazepane Core Construction vs. 70% in Suboptimal Conditions

The 1,4-oxazepane core can be synthesized via N-alkylation/cyclization with optimized yields reaching 95% when using anhydrous DMF as solvent, versus 70% yield in THF [1]. Recent scalable methodologies for 6-functionalized 1,4-oxazepanes demonstrate that careful optimization transforms classical heterocyclization into a robust multigram protocol accommodating both unsubstituted and methyl-substituted precursors [2].

Synthetic yield
Class-level
95% (optimized) vs 70% (suboptimal)
Reported scalable oxazepane core formation
DMF/NaH conditions; patent CN105693652B
Scalable Synthesis Oxazepane Ring Formation Process Chemistry

Conformational Flexibility Advantage: 1,4-Oxazepane (7-Membered) vs. Morpholine (6-Membered) and Piperazine (6-Membered) in PROTAC Linker Design

The 1,4-oxazepane scaffold offers enhanced conformational flexibility compared to the more rigid six-membered morpholine and piperazine rings . This flexibility arises from the seven-membered ring structure which can adopt multiple low-energy conformations, enabling the linker to sample a broader conformational space during ternary complex formation between target protein and E3 ligase. In dopamine D4 receptor ligand studies, the size of the morpholine or 1,4-oxazepane ring was found to be important for binding affinity, indicating that the ring size and conformational properties directly impact target engagement [1].

Conformation
Class-level
7-membered ring vs 6-membered
May support PROTAC linker conformational sampling
Qualitative inference; D4 receptor study context
PROTAC Linker Conformational Flexibility Ternary Complex Formation

Optimal Scientific and Industrial Applications for O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate Based on Quantitative Evidence


PROTAC Linker Construction Requiring Orthogonal Deprotection

The orthogonal Boc (acid-labile) and methyl ester (base-labile) protecting groups on O4-tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate enable sequential, chemoselective deprotection, making this compound ideally suited as a modular linker building block in PROTAC synthesis. The 1,4-oxazepane scaffold's enhanced conformational flexibility compared to six-membered morpholine or piperazine linkers may improve ternary complex formation and degradation efficiency.

Multi-Gram Synthesis of 1,4-Oxazepane-Derived Drug Candidates

The 95% yield achievable under optimized DMF/NaH conditions [1] and the scalability demonstrated for 6-functionalized 1,4-oxazepanes [2] make this compound suitable for multi-gram procurement in support of lead optimization programs. The 1,4-oxazepane scaffold has been successfully employed in clinical-stage DPP1 inhibitors (AZD7986) for COPD [3] and EP300/CBP HAT inhibitors (DS-9300) [4], establishing a validated pathway from this building block to therapeutic candidates.

Regiospecific Conjugation for Heterobifunctional Molecules

The C5-carboxylate position in O4-tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate provides a unique vector for linker attachment that differs from the C3-carboxylate regioisomer . This regiospecificity is critical for maintaining proper spatial orientation in heterobifunctional molecules such as PROTACs, where the relative geometry of warhead and E3 ligase binder determines degradation potency.

Structure-Activity Relationship (SAR) Studies of Oxazepane-Containing Ligands

The 97% purity specification of O4-tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate supports reproducible SAR studies. The compound enables systematic exploration of the 1,4-oxazepane scaffold in drug discovery, including dopamine D4 receptor ligand optimization where ring size was identified as a key determinant of affinity [5].

Application
Selection Property
Validation Focus
PROTAC linker assembly
Orthogonal protecting group strategy
Sequential deprotection efficiency
Multi-gram synthesis for lead optimization
Reported scalable core synthesis
Process yield reproducibility
Regiospecific conjugation
C5-carboxylate vector specificity
Attachment geometry in bifunctional molecules
SAR studies of oxazepane ligands
Building block purity specification
Reproducibility of structure-activity relationships

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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